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Compound of Interest

Compound Name: Ivermectin Impurity K

CAS No.: 74567-01-4

Cat. No.: B601520

Get Quote

Introduction
Ivermectin is a highly potent, broad-spectrum antiparasitic macrocyclic lactone derived from the

fermentation of Streptomyces avermitilis. During its biosynthesis and subsequent synthetic

purification, several structurally related impurities are generated. Among these, Ivermectin
Impurity K (designated by the European Pharmacopoeia) is a critical process impurity and

biological metabolite. Chemically identified as 3,4-Dihydro Ivermectin (a mixture of

diastereomers), it requires rigorous spectroscopic characterization to ensure the quality, safety,

and efficacy of the active pharmaceutical ingredient (API) .

This whitepaper provides an in-depth technical guide to the spectroscopic profiling of

Ivermectin Impurity K, focusing on High-Resolution Mass Spectrometry (HRMS) and Nuclear

Magnetic Resonance (NMR) spectroscopy. By establishing a self-validating analytical

framework, we elucidate the causality behind experimental choices and provide step-by-step

protocols for definitive structural confirmation.

Section 1: Chemical Identity and Structural Context
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Ivermectin B1a, the primary component of API Ivermectin, features a conjugated diene system

and a highly specific macrocyclic lactone ring. Impurity K differs strictly by the reduction of the

double bond at the C3-C4 position. This seemingly minor aliphatic conversion profoundly alters

the molecule's spatial geometry, chromatographic retention, and spectroscopic signatures.

Table 1: Chemical Properties of Ivermectin Impurity K
Property Value

Chemical Name
3,4-Dihydro Ivermectin (Mixture of

Diastereomers)

Pharmacopoeial Name Ivermectin EP Impurity K

CAS Registry Number 74567-01-4

Molecular Formula C48H76O14

Exact Mass 876.52 Da

Molecular Weight 877.13 g/mol

Section 2: High-Resolution Mass Spectrometry
(HRMS) Profiling
To confidently identify Impurity K, HRMS coupled with Electrospray Ionization (ESI) is the

analytical gold standard.

Causality in Experimental Design: The choice of ESI in positive ion mode (ESI+) is dictated by

the macrocyclic lactone's high affinity for protonation and alkali metal adduction. Ivermectin

derivatives undergo predictable collision-induced dissociation (CID). The most

thermodynamically favorable cleavage occurs at the glycosidic bonds of the oleandrose

disaccharide moiety. The sequential loss of two oleandrose units (144 Da each) generates a

stable aglycone product ion .

For Impurity K, the parent ion shifts by +2 Da compared to Ivermectin B1a (m/z 875.5 →

877.5). Crucially, this +2 Da mass difference is conserved across all aglycone fragments,

proving that the structural modification (the saturated C3-C4 bond) resides on the macrolide

core, not the sugar appendages.
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Table 2: Key ESI-MS/MS Diagnostic Ions for Impurity K
Ion Type m/z Value Structural Assignment

[M+H]+ 877.5 Protonated molecular ion

[M+NH4]+ 894.5
Ammonium adduct (highly

abundant in LC-MS)

[M+Na]+ 899.5 Sodium adduct

[M+H - 144]+ 733.4 Loss of one oleandrose sugar

[M+H - 288]+ 589.3
Aglycone formation (loss of

disaccharide)

Fragment 307.2 Spiroketal ring cleavage

Step-by-Step LC-MS/MS Methodology
Sample Preparation: Dissolve 1 mg of Impurity K reference standard in 1 mL of LC-MS grade

Acetonitrile. Dilute to 100 ng/mL using 50% aqueous acetonitrile to prevent detector

saturation.

Chromatography: Inject 5 µL onto a C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7

µm).

Mobile Phase: Utilize a gradient of 0.1% formic acid in water (A) and 0.1% formic acid in

acetonitrile (B). Causality: The formic acid acts as a proton donor, significantly enhancing the

[M+H]+ ionization yield.

Ionization: Operate the mass spectrometer in ESI+ mode. Set the capillary voltage to 4.5 kV

and the desolvation temperature to 350°C to ensure efficient droplet evaporation without

inducing thermal degradation of the macrolide.

Acquisition: Perform a Full Scan (m/z 100-1000) followed by Data-Dependent MS/MS

targeting the [M+H]+ and [M+NH4]+ precursor ions using a collision energy of 25-35 eV.
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Caption: Proposed ESI-MS/MS collisional fragmentation pathway for Ivermectin Impurity K.

Section 3: Nuclear Magnetic Resonance (NMR)
Spectroscopy
While MS confirms the molecular weight and the macroscopic localization of the modification,

NMR is strictly required to pinpoint the exact stereochemical and positional nature of the C3-C4

reduction.

Causality in NMR Experimental Design: Deuterated chloroform (CDCl3) is selected as the

solvent because it provides excellent solubility for non-polar macrolides and lacks

exchangeable protons that would obscure the critical hydroxyl signals of Impurity K. Because

the molecule contains 76 protons, 1D 1H NMR suffers from severe signal overlap in the
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aliphatic region (1.0 - 2.5 ppm). Therefore, 2D NMR (COSY, HSQC, HMBC) is a mandatory

requirement to trace the spin systems and resolve the structural connectivity .

Diagnostic NMR Shifts: In standard Ivermectin B1a, the C3 proton appears as a distinct olefinic

multiplet at approximately 5.4 ppm. In Impurity K, the saturation of the C3-C4 double bond

forces these protons to shift dramatically upfield into the 1.5 - 2.2 ppm aliphatic envelope. The

disappearance of the 5.4 ppm signal is the primary binary indicator of Impurity K formation.

Table 3: Diagnostic 1H NMR Chemical Shifts (CDCl3, 600
MHz)

Position
Ivermectin B1a
(ppm)

Impurity K (ppm) Shift Rationale

C3-H ~5.40 (m, 1H, alkene)
~1.80 - 2.10 (m,

aliphatic)

Reduction of double

bond

C4-H ~5.35 (m, 1H, alkene)
~1.60 - 1.90 (m,

aliphatic)

Reduction of double

bond

C5-H ~3.95 (m, 1H) ~3.85 (m, 1H)
Minor shielding from

C3-C4 saturation

Step-by-Step NMR Methodology
Sample Preparation: Dissolve 10-15 mg of highly purified Impurity K in 0.6 mL of CDCl3

(containing 0.03% TMS as an internal standard for 0.0 ppm calibration).

1D Acquisition: Acquire a 1H NMR spectrum at 600 MHz with 64 scans, a spectral width of

12 ppm, and a relaxation delay (D1) of 2.0 seconds to ensure quantitative integration of the

proton signals.

2D COSY Acquisition: Run a 1H-1H COSY experiment to map the new scalar couplings

between the C2, C3, C4, and C5 protons, proving the existence of a contiguous aliphatic

chain.

2D HSQC/HMBC Acquisition: Acquire 1H-13C HSQC to correlate the upfield-shifted protons

to their respective sp3 hybridized carbons (which shift from ~130 ppm down to ~30-40 ppm).
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Section 4: The Self-Validating Analytical Framework
To establish a self-validating system, the analytical workflow must cross-interrogate the data.

The MS data provides a macroscopic boundary condition (+2 Da, indicating the exact loss of

one degree of unsaturation). The NMR data provides the microscopic proof (the targeted loss

of the specific C3-C4 alkene).

If the MS shows a +2 Da shift but the 5.4 ppm NMR signal remains, the reduction must have

occurred elsewhere on the molecule (e.g., at C22-C23, forming a different avermectin

derivative), thereby invalidating the Impurity K assignment. This closed-loop logic ensures

absolute structural certainty and prevents false-positive identifications during routine Quality

Control (QC) batch testing.
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Caption: Workflow for the isolation and self-validating spectroscopic confirmation of Ivermectin
Impurity K.

Conclusion
The rigorous spectroscopic characterization of Ivermectin Impurity K relies on the synergistic

application of HRMS and multi-dimensional NMR. By understanding the causality behind

ionization pathways and nuclear shielding effects, analytical scientists can definitively

differentiate this 3,4-dihydro diastereomeric mixture from the parent API. Implementing this self-

validating framework guarantees robust quality control, ensuring that drug development

pipelines meet stringent pharmacopeial standards.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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